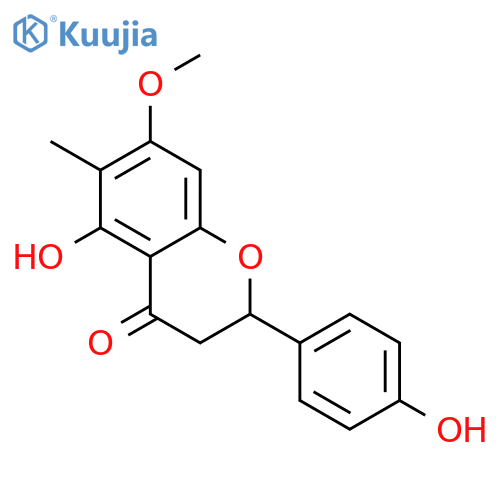Cas no 206560-99-8 (7-O-Methylporiol)

7-O-Methylporiol 化学的及び物理的性質
名前と識別子
-
- 7-O-Methylporiol
- AKOS032948950
- 206560-99-8
- 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-, (S)-; (2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-4H-1-benzopyran-4-one
- 5,4'-DIHYDROXY-6-METHYL-7-METHOXYFLAVANONE
- 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydro-1-benzopyran-4-one
- DA-70145
- [ "" ]
- FS-8627
- (S)-5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methylchroman-4-one
- AKOS040760052
- CS-0023261
- HY-N2755
-
- インチ: InChI=1S/C17H16O5/c1-9-13(21-2)8-15-16(17(9)20)12(19)7-14(22-15)10-3-5-11(18)6-4-10/h3-6,8,14,18,20H,7H2,1-2H3
- InChIKey: LNRAFJFUMJDPEP-UHFFFAOYSA-N
- SMILES: Cc1c(cc2c(c1O)C(=O)C[C@H](O2)c3ccc(cc3)O)OC
計算された属性
- 精确分子量: 300.10000
- 同位素质量: 300.09977361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 2
- 複雑さ: 404
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 76Ų
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 563.2±50.0 °C at 760 mmHg
- フラッシュポイント: 211.7±23.6 °C
- PSA: 75.99000
- LogP: 3.12130
- じょうきあつ: 0.0±1.6 mmHg at 25°C
7-O-Methylporiol Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Store at 4 ℃, better at -4 ℃
7-O-Methylporiol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N2755-5mg |
7-O-Methylporiol |
206560-99-8 | 5mg |
¥10200 | 2023-02-01 | ||
| A2B Chem LLC | AF36287-5mg |
5,4'-Dihydroxy-6-methyl-7-methoxyflavanone |
206560-99-8 | 98.0% | 5mg |
$719.00 | 2024-04-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA0260-1 mg |
7-O-Methylporiol |
206560-99-8 | 1mg |
¥2915.00 | 2022-04-26 | ||
| TargetMol Chemicals | TMA0260-5 mg |
7-O-Methylporiol |
206560-99-8 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| Ambeed | A1145534-5mg |
(S)-5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methylchroman-4-one |
206560-99-8 | 97% | 5mg |
$319.0 | 2024-07-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O89810-5mg |
7-O-Methylporiol |
206560-99-8 | 5mg |
¥5760.0 | 2022-04-27 | ||
| TargetMol Chemicals | TMA0260-1 mL * 10 mM (in DMSO) |
7-O-Methylporiol |
206560-99-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| TargetMol Chemicals | TMA0260-5mg |
7-O-Methylporiol |
206560-99-8 | 5mg |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TMA0260-1 ml * 10 mm |
7-O-Methylporiol |
206560-99-8 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
7-O-Methylporiol 関連文献
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids 7-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids O-methylated flavonoids 7-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
7-O-Methylporiolに関する追加情報
Recent Advances in the Study of 7-O-Methylporiol (CAS: 206560-99-8): A Comprehensive Research Brief
7-O-Methylporiol (CAS: 206560-99-8) is a naturally occurring flavonoid derivative that has garnered significant attention in recent years due to its potential therapeutic applications. This compound, primarily isolated from various plant species, exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The growing interest in 7-O-Methylporiol is reflected in the increasing number of studies exploring its pharmacological mechanisms and potential clinical uses. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, with a focus on its chemical properties, biological activities, and recent advancements in its application within the field of chemical biology and medicine.
Recent studies have elucidated the molecular structure and stability of 7-O-Methylporiol, highlighting its unique chemical characteristics that contribute to its bioactivity. The compound's ability to modulate key signaling pathways, such as NF-κB and MAPK, has been a focal point of research. These pathways are critically involved in inflammation and cancer progression, making 7-O-Methylporiol a promising candidate for therapeutic intervention. Additionally, advancements in synthetic chemistry have enabled the development of more efficient methods for the extraction and synthesis of 7-O-Methylporiol, thereby facilitating further research and potential large-scale production.
One of the most notable recent findings is the compound's efficacy in preclinical models of chronic inflammatory diseases. A 2023 study demonstrated that 7-O-Methylporiol significantly reduced inflammatory markers in animal models of rheumatoid arthritis, suggesting its potential as a novel anti-inflammatory agent. Furthermore, its antioxidant properties have been shown to protect against oxidative stress-induced damage in neuronal cells, opening new avenues for research in neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the context of cancer research, 7-O-Methylporiol has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies reveal that the compound induces apoptosis and cell cycle arrest, primarily through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors. These findings underscore the potential of 7-O-Methylporiol as a complementary or alternative therapeutic agent in oncology.
Despite these advancements, challenges remain in the clinical translation of 7-O-Methylporiol. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed through further research. Recent efforts have focused on developing novel drug delivery systems, including nanoparticle-based formulations, to enhance the compound's stability and therapeutic efficacy. Collaborative research between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of 7-O-Methylporiol in medicine.
In conclusion, 7-O-Methylporiol (CAS: 206560-99-8) represents a promising bioactive compound with diverse therapeutic applications. The latest research highlights its potential in treating inflammatory diseases, neurodegenerative disorders, and cancer, while also emphasizing the need for further studies to optimize its clinical use. As the scientific community continues to explore this compound, it is anticipated that 7-O-Methylporiol will play an increasingly important role in the development of next-generation therapeutics.
